molecular formula C12H16ClNO B2730078 2-chloro-N-(4-phenylbutyl)acetamide CAS No. 97947-55-2

2-chloro-N-(4-phenylbutyl)acetamide

Cat. No.: B2730078
CAS No.: 97947-55-2
M. Wt: 225.72
InChI Key: JLYLPENIFFWWRQ-UHFFFAOYSA-N
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Description

Contextualization within the Chloroacetamide Chemical Class

The chloroacetamide chemical class is defined by the presence of a chloroacetyl group attached to a nitrogen atom. This reactive group is a key determinant of their biological activity. The synthesis of N-substituted chloroacetamides is often straightforward, typically involving the reaction of an appropriate amine with chloroacetyl chloride. nih.govijpsr.info This synthetic accessibility has facilitated the creation of large libraries of these compounds for screening and development in various fields.

Overview of Structural Features of 2-chloro-N-(4-phenylbutyl)acetamide

The compound this compound possesses a distinct molecular architecture that suggests several avenues for investigation. Its structure can be deconstructed into two primary components:

The Chloroacetamide "Warhead": The 2-chloroacetamide (B119443) moiety is a known electrophilic group. This reactivity is often implicated in the mechanism of action of chloroacetamide-based herbicides and other biologically active molecules.

The N-(4-phenylbutyl) Substituent: This portion of the molecule consists of a flexible four-carbon alkyl chain attached to a phenyl group. This substituent is expected to significantly influence the compound's lipophilicity, which in turn affects its ability to cross biological membranes.

The combination of a reactive chloroacetamide group with a lipophilic N-substituent is a common feature in biologically active chloroacetamides.

Current Research Landscape and Unaddressed Questions Pertaining to Chloroacetamides

The current body of research on chloroacetamides is heavily skewed towards N-aryl (aromatic) substituted derivatives. nih.govresearchgate.net These compounds have been extensively studied for their antimicrobial and herbicidal properties. In contrast, N-alkyl-substituted chloroacetamides, particularly those with a phenylalkyl substituent like this compound, are less well-documented in scientific literature. This represents a significant gap in our understanding of the structure-activity relationships within the broader chloroacetamide class. Key unaddressed questions include how the flexibility and lipophilicity of the N-(4-phenylbutyl) group influence the compound's biological activity and potential targets compared to its more rigid N-aryl counterparts.

Research Objectives and Scope for Investigation of this compound

Given the limited specific data on this compound, a clear research objective is its synthesis, purification, and comprehensive characterization. The scope of such an investigation would be to establish its fundamental physicochemical properties and to explore its potential biological activities based on the known profiles of analogous compounds.

A proposed research plan would involve:

Synthesis and Characterization: Synthesizing the compound via the reaction of 4-phenylbutylamine (B88947) and chloroacetyl chloride. The resulting product would be purified and characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Physicochemical Profiling: Determining key properties such as melting point, solubility, and the octanol-water partition coefficient (LogP) to understand its lipophilicity.

Biological Screening: Evaluating the compound for a range of biological activities, including antimicrobial assays against a panel of bacteria and fungi, and in vitro cytotoxicity assays against various cancer cell lines.

The following tables represent the type of data that would be generated from such a research program.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC12H16ClNO
Molecular Weight225.71 g/mol
Melting Point (°C)(To be determined)
Boiling Point (°C)(To be determined)
LogP(To be determined)
Water Solubility(To be determined)

Table 2: Spectroscopic Data Template for this compound

Spectroscopic TechniqueExpected Key Signals
¹H NMRSignals corresponding to aromatic protons, alkyl chain protons, and the methylene (B1212753) protons of the chloroacetyl group.
¹³C NMRResonances for aromatic carbons, alkyl chain carbons, the carbonyl carbon, and the carbon bearing the chlorine atom.
IR (cm⁻¹)Characteristic peaks for N-H stretching, C=O stretching (amide), and C-Cl stretching.
Mass Spectrometry (m/z)Molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(4-phenylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c13-10-12(15)14-9-5-4-8-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYLPENIFFWWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Derivatization of 2 Chloro N 4 Phenylbutyl Acetamide

Established Synthetic Pathways for N-Substituted Chloroacetamides

The formation of N-substituted chloroacetamides, including 2-chloro-N-(4-phenylbutyl)acetamide, is predominantly achieved through the acylation of primary or secondary amines with chloroacetyl chloride. researchgate.netijpsr.infoekb.egnih.govresearchgate.net This method is widely applicable and can be adapted for a range of substrates. researchgate.net

The most common and direct method for synthesizing N-substituted chloroacetamides is the reaction between an amine and chloroacetyl chloride. ijpsr.infoekb.egnih.govresearchgate.net This reaction is a classic example of nucleophilic acyl substitution, where the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetyl chloride. The reaction typically proceeds readily, often at room temperature. ijpsr.infoekb.eg

A variety of bases and solvent systems have been employed to facilitate this amidation. Common bases include triethylamine (B128534), potassium carbonate, sodium acetate (B1210297), and pyridine (B92270), while solvents can range from dichloromethane (B109758) and tetrahydrofuran (B95107) (THF) to dimethylformamide (DMF) and glacial acetic acid. researchgate.netresearchgate.net For instance, the synthesis of various N-aryl-2-chloroacetamides has been successfully achieved by reacting substituted anilines with chloroacetyl chloride in dichloromethane using triethylamine as a base. researchgate.net Another approach involves using acetic acid and sodium acetate. researchgate.net A facile one-pot synthesis of amides from aromatic amines and chloroacetyl chloride has been developed using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in THF at room temperature, yielding products in 3-6 hours with high yields (75-95%). researchgate.netsphinxsai.comsphinxsai.com

The general reaction is as follows:

R-NH₂ + Cl-C(O)CH₂Cl → R-NHC(O)CH₂Cl + HCl
(Amine + Chloroacetyl chloride → N-Substituted Chloroacetamide + Hydrogen chloride)

In the specific case of this compound, the reaction would involve 4-phenylbutylamine (B88947) and chloroacetyl chloride.

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product, this compound. Key parameters that can be adjusted include the choice of base, solvent, temperature, and reaction time.

Base: The selection of a suitable base is critical to neutralize the hydrogen chloride byproduct generated during the reaction. The use of an appropriate base prevents the protonation of the starting amine, which would render it non-nucleophilic. Tertiary amines like triethylamine are commonly used as they are non-nucleophilic and effectively scavenge the acid. researchgate.net The organic base DBU has also been shown to be highly effective, leading to high yields in short reaction times. researchgate.netsphinxsai.comsphinxsai.com

Solvent: The choice of solvent can influence the reaction rate and the ease of product isolation. Aprotic solvents such as dichloromethane, THF, and DMF are often preferred. researchgate.netresearchgate.net For instance, the use of THF with DBU as a base has been reported as a particularly efficient system. researchgate.netsphinxsai.comsphinxsai.com

Temperature and Reaction Time: Many amidation reactions with chloroacetyl chloride can be carried out at room temperature. ijpsr.infoekb.egresearchgate.net However, in some cases, cooling the reaction mixture, for instance in an ice bath, is employed during the addition of the highly reactive chloroacetyl chloride to control the reaction rate and minimize side reactions. researchgate.net Reaction times can vary from a few hours to overnight, and progress is typically monitored by thin-layer chromatography (TLC). ijpsr.inforesearchgate.net

Work-up and Purification: After the reaction is complete, the work-up procedure is essential for isolating the pure product. This often involves pouring the reaction mixture into ice-cold water to precipitate the product, followed by filtration, washing with cold water, and drying. ijpsr.info Recrystallization from a suitable solvent, such as ethanol, is a common method to obtain a product of high purity. ijpsr.infoekb.eg

Table 1: Reaction Condition Optimization for N-Substituted Chloroacetamides
BaseSolventTemperatureReaction TimeYieldReference
TriethylamineDichloromethaneRoom TemperatureNot SpecifiedGood researchgate.net
Sodium AcetateGlacial Acetic AcidNot Specified2 hoursGood nih.gov
DBUTHFRoom Temperature3-6 hours75-95% researchgate.netsphinxsai.comsphinxsai.com
Potassium CarbonateAcetonitrileReflux (80-90 °C)OvernightNot Specified researchgate.net

Synthesis of Structural Analogs and Derivatives of this compound

The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of structural analogs and derivatives. These modifications can be broadly categorized into changes on the phenylbutyl moiety, alterations to the acetamide (B32628) scaffold, and further chemical transformations of the parent molecule. researchgate.netekb.egnih.govnih.gov

The phenylbutyl portion of the molecule presents several opportunities for structural variation. These modifications can alter the lipophilicity, steric bulk, and electronic properties of the compound.

Substitution on the Phenyl Ring: Introducing various substituents onto the aromatic ring can significantly impact the molecule's properties. For example, the synthesis of N-(substituted phenyl)-2-chloroacetamides has been explored to improve selectivity and antimicrobial activity. nih.gov Analogs with different substituents on the phenyl ring, such as chloro, fluoro, bromo, and iodo groups, have been synthesized. arkat-usa.org

Alteration of the Alkyl Chain: The length and branching of the butyl chain can be modified. For instance, analogs with shorter or longer alkyl chains connecting the phenyl ring and the amide nitrogen could be synthesized by starting with the corresponding substituted amines.

The acetamide group and the alpha-chloro position are key reactive sites within the molecule.

Replacement of the Chlorine Atom: The chlorine atom on the alpha-carbon of the acetamide is a good leaving group, making it susceptible to nucleophilic substitution. researchgate.net This allows for the introduction of a wide variety of functional groups. For example, the chlorine can be displaced by nitrogen, oxygen, or sulfur nucleophiles. researchgate.net Thiazole derivatives have been synthesized by reacting 2-chloro-N-phenylacetamide with thiourea, thiosemicarbazide, or thioacetamide (B46855). ekb.eg

Modification of the Acetamide Backbone: The acetamide backbone itself can be altered. For example, replacing the acetyl group with other acyl groups could be achieved by using different acyl chlorides in the initial amidation step.

The core structure of this compound can serve as a versatile intermediate for further chemical transformations, leading to a wide array of derivatives.

Cyclization Reactions: The reactive chloroacetamide moiety can participate in cyclization reactions. For instance, N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide has been used to synthesize cyclic chalcogenide compounds by reacting with sodium chalcogenates. ekb.eg

Coupling Reactions: The phenyl ring can be a site for various coupling reactions to introduce additional complexity.

Conversion to Other Functional Groups: The amide functionality can be transformed into other functional groups through various chemical reactions. For example, N-substituted trichloroacetamides can be converted to ureas and carbamates. nih.gov

Table 2: Examples of Derivatives from N-Substituted Chloroacetamides
Starting MaterialReagentProduct TypeReference
2-Chloro-N-phenylacetamideThiourea/ThiosemicarbazideThiazole derivatives ekb.eg
N-Substituted TrichloroacetamidesAmines/AlcoholsUreas/Carbamates nih.gov
2-Chloro-N-arylacetamideSodium hydrogen selenide (B1212193)Diorganyl selenide compounds ekb.eg
2-Chloro-N-substituted-acetamides2-Mercaptobenzimidazole2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives nih.gov

Advanced Synthetic Methodologies and Catalysis for this compound Synthesis

The development of advanced synthetic methods has provided more sophisticated and efficient routes to N-substituted acetamides, including this compound. These methods often rely on catalytic processes that offer significant advantages over classical synthetic protocols. Key advanced approaches include palladium-catalyzed cross-coupling reactions and phase-transfer catalysis, which facilitate the formation of the crucial amide bond under milder conditions and with higher yields.

One notable advanced approach involves a palladium-catalyzed methodology. While a direct palladium-catalyzed synthesis for this compound is not extensively documented, the principles can be applied from the synthesis of analogous compounds like 2-chloro-N-phenylacetamide. chemicalbook.com This method utilizes a palladium acetate catalyst in conjunction with a bidentate ligand such as 2,2'-bipyridine. The reaction couples an amine, in this case, 4-phenylbutylamine, with a chloroacetamide source. A patent describes a similar transformation for the synthesis of 2-chloro-N-phenylacetamide from aniline (B41778) and 2-chloro-N,N-dimethylacetamide, highlighting the potential of this catalytic system. chemicalbook.com The reaction is typically carried out in a high-boiling solvent like toluene (B28343) at elevated temperatures.

Table 1: Representative Conditions for Palladium-Catalyzed Synthesis of a 2-Chloro-N-arylacetamide Data adapted from a synthesis of 2-chloro-N-phenylacetamide and extrapolated for this compound.

ParameterValue
Catalyst Palladium acetate
Ligand 2,2'-Bipyridine
Reactant 1 4-Phenylbutylamine
Reactant 2 2-Chloro-N,N-dimethylacetamide
Additives Pivalic acid, Boron trifluoride etherate
Solvent Toluene
Temperature 120 °C
Reaction Time 24 hours
Reported Yield (for analog) 81% chemicalbook.com

Another powerful technique applicable to the synthesis of this compound is phase-transfer catalysis (PTC) . This methodology is particularly useful for reactions involving reactants that are soluble in different, immiscible phases, such as an aqueous phase and an organic phase. youtube.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetra-n-butylammonium bromide (TBAB) or triethylbenzylammonium chloride (TEBAC), facilitates the transfer of a reactant from one phase to the other, enabling the reaction to proceed. youtube.comresearchgate.net

For the synthesis of this compound, 4-phenylbutylamine would reside in the organic phase, while a nucleophile, potentially derived from chloroacetic acid in an aqueous basic solution, would be transferred to the organic phase by the catalyst. A study on the derivatization of 2-chloro-N-(4-methoxyphenyl)acetamide utilized TEBAC and sodium iodide as catalysts in a dioxane solvent system, demonstrating the utility of this approach for related structures. researchgate.net This method offers mild reaction conditions and operational simplicity, making it an attractive option for industrial-scale production. researchgate.net

Table 2: Illustrative Conditions for Phase-Transfer Catalyzed Synthesis Based on general principles of phase-transfer catalysis and analogous reactions.

ParameterValue
Catalyst Triethylbenzylammonium chloride (TEBAC) / Sodium Iodide
Reactant 1 4-Phenylbutylamine
Reactant 2 Chloroacetyl chloride or Chloroacetic acid/base
Solvent System Biphasic (e.g., Dichloromethane/Water) or Dioxane
Temperature Room Temperature to 85 °C researchgate.net
Reaction Time Typically several hours

The standard and widely used method for synthesizing 2-chloro-N-substituted acetamides involves the acylation of an amine with chloroacetyl chloride. ijpsr.infonih.gov This reaction is generally carried out in an inert solvent, such as ethyl acetate or dichloromethane, often at reduced temperatures to control the exothermic reaction. chemicalbook.com A base, commonly triethylamine, is added to neutralize the hydrochloric acid formed during the reaction. chemicalbook.com This straightforward approach is effective for a wide range of amines, including arylamines and alkylamines. ijpsr.info

Table 3: General Conditions for the Synthesis of 2-Chloro-N-arylacetamides Data compiled from syntheses of various 2-chloro-N-arylacetamides.

ParameterValue
Acylating Agent Chloroacetyl chloride
Amine Substituted aromatic amine
Base Triethylamine
Solvent Dichloromethane or Ethyl acetate
Temperature 0 °C to Room Temperature chemicalbook.com
Reaction Time 2-6 hours chemicalbook.com

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of 2 Chloro N 4 Phenylbutyl Acetamide Derivatives

Elucidation of Key Pharmacophoric Features within the 2-chloro-N-(4-phenylbutyl)acetamide Scaffold

The this compound scaffold is built upon a combination of essential pharmacophoric features that dictate its interaction with biological targets. A pharmacophore model for related bioactive amides suggests the importance of hydrogen bond donors, hydrophobic regions, and aromatic features. The core structure can be dissected into three primary components: the electrophilic chloroacetyl group, the central amide linkage, and the flexible phenylbutyl side chain.

The amide group (-CONH-) is a crucial structural element, capable of forming hydrogen bonds with amino acid residues in a target protein's active site. researchgate.net The nitrogen atom can act as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. researchgate.net This dual capability allows for specific and strong interactions that anchor the molecule within a binding pocket.

The chloroacetyl group provides a key reactive center. The chlorine atom, being an excellent leaving group, renders the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. researchgate.net This feature is critical for the potential covalent modification of biological targets.

The phenylbutyl side chain contributes significant hydrophobic and aromatic characteristics. The four-carbon alkyl chain offers conformational flexibility, allowing the molecule to adapt to the topology of a binding site, while the terminal phenyl ring provides a large hydrophobic surface for van der Waals interactions and is capable of engaging in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Impact of Chloroacetamide Moiety on Biological Activity

The chloroacetamide moiety is a highly reactive functional group that plays a pivotal role in the biological activity of these derivatives. Its significance is primarily attributed to the electrophilic nature of the α-carbon, which is activated by the adjacent electron-withdrawing carbonyl group and the chlorine atom. This reactivity allows the chloroacetamide group to act as an alkylating agent, readily participating in nucleophilic substitution reactions with biological macromolecules. researchgate.net

The chemical reactivity of N-aryl 2-chloroacetamides is characterized by the facile replacement of the chlorine atom by various nucleophiles, including those containing oxygen, nitrogen, or sulfur. researchgate.net This property is the basis for the mechanism of action for many chloroacetamide-containing compounds, which often involves the formation of a covalent bond with the target protein. For instance, chloroacetamide fragments can form covalent bonds with conserved cysteine residues in protein binding pockets, leading to irreversible inhibition.

The presence of the chloro atom has been shown to enhance the antimicrobial activity of acetamide (B32628) derivatives. Studies comparing chlorinated and non-chlorinated analogs have demonstrated that the addition of chlorine can confer or significantly improve biological activity, possibly by stabilizing the molecule within the target enzyme's active site.

Furthermore, the chloroacetamide group is a versatile synthetic handle. Its reactivity has been exploited to create a wide array of derivatives, including various heterocyclic systems through intramolecular cyclization following the initial nucleophilic substitution. researchgate.netscielo.org.za This versatility makes it a valuable component in the design of new biologically active agents. scielo.org.za

Role of the Phenylbutyl Side Chain in Target Recognition and Binding

The N-(4-phenylbutyl) side chain is a critical determinant for target recognition and binding affinity. While direct SAR studies on the 4-phenylbutyl variant are limited, inferences can be drawn from related N-substituted acetamide derivatives to understand its role. The side chain's primary functions are to provide hydrophobicity, conformational flexibility, and specific aromatic interactions.

Hydrophobic Linker: The butyl chain acts as a flexible hydrophobic spacer. The length of this alkyl chain is often critical. Studies on other bioactive amides, such as fenbufen (B1672489) amide analogs, have shown that varying the alkyl chain length (from one to eight carbons) significantly impacts biological effects like cell toxicity and nitric oxide suppression. researchgate.net This suggests that an optimal linker length is required to correctly position the terminal phenyl ring for interaction with a specific sub-pocket in the target protein.

Aromatic Interactions: The terminal phenyl ring is crucial for engaging in hydrophobic and π-stacking interactions within the target's binding site. In many enzyme inhibitors, such interactions with aromatic residues (e.g., Phe, Tyr, Trp) are a key component of the binding energy. The electronic properties of this ring can be modulated through substitution. For example, in N-benzylanilines, the pattern of metabolism and metabolite formation is heavily influenced by the steric and electronic effects of aromatic substituents. nih.gov Similarly, for thioacetamide-triazoles, modifications to the phenyl ring are generally well-tolerated, indicating its role in anchoring the molecule within a binding pocket. nih.gov

The combination of a flexible linker and an aromatic terminus allows the phenylbutyl side chain to effectively probe and occupy hydrophobic channels or pockets adjacent to the primary binding site, thereby enhancing both the potency and selectivity of the molecule.

Compound SeriesSide Chain ModificationObserved SAR TrendReference
Fenbufen Amide AnalogsAlkyl chain length (C1, C3, C4, C8)Chain length significantly affects anti-inflammatory activity and cell toxicity. researchgate.net
N-benzyl-anilinesSubstituents on aromatic ringsSteric and electronic effects of substituents determine metabolic pathways. nih.gov
Thioacetamide-TriazolesSubstituents on N-phenyl ringFluoro- and cyano-substitutions are well-tolerated, maintaining activity. nih.gov
4-PhenylthiazolesModifications to the phenylthiazole moietyThe 4-phenylthiazole (B157171) group was found to be critical for potent dual inhibition of sEH/FAAH enzymes. nih.gov

Stereochemical Considerations in Activity and Selectivity

Stereochemistry plays a crucial role in the interaction between small molecules and their biological targets, which are inherently chiral. archivepp.com Although this compound itself is an achiral molecule, the introduction of stereocenters into its scaffold can have profound effects on biological activity and selectivity.

Chirality can be introduced at two key positions:

On the Acetamide Moiety: Substitution on the α-carbon of the acetamide group (the carbon bearing the chlorine) can create a chiral center. For instance, replacing a hydrogen atom with a methyl group to form a 2-chloropropionamide (B1208399) derivative introduces chirality. In a study on thioacetamide-based antibacterial agents, the introduction of such a methyl branch to the thioacetamide (B46855) linker led to a substantial decrease in activity, suggesting that the steric bulk is detrimental to binding and that the specific geometry of the achiral linker is preferred. nih.gov

On the Phenylbutyl Side Chain: Introducing substituents on the butyl chain or creating a chiral center through other modifications can lead to stereoisomers with potentially different biological profiles. The flexible nature of the butyl chain allows it to adopt numerous conformations. The presence of a chiral center would restrict this flexibility and could favor a specific conformation that either enhances or diminishes the affinity for its target. Different enantiomers may orient the terminal phenyl group differently, leading to one isomer fitting optimally into a hydrophobic pocket while the other fits poorly, a common phenomenon in drug-receptor interactions.

While specific stereochemical studies on this compound are not extensively documented, the principles of stereoselectivity strongly suggest that if chiral derivatives were to be synthesized, they would likely exhibit different potencies and selectivities.

Rational Design Principles for Enhanced Potency and Selectivity

The rational design of more potent and selective analogs of this compound is guided by the SAR and SMR data gathered from this and related chemical series. The goal is to optimize the interactions of the key pharmacophoric elements with the target protein.

Key strategies include:

Leveraging Covalent Inhibition: The chloroacetamide moiety is a potent electrophile, or "warhead," ideal for covalent targeting of nucleophilic residues like cysteine. A key design principle is to position this reactive group precisely to enable bond formation with a non-catalytic cysteine in or near a binding pocket, which can lead to high potency and prolonged duration of action.

Modifying the Phenylbutyl Side Chain: The side chain offers multiple avenues for optimization.

Altering Chain Length and Flexibility: The length of the alkyl chain can be varied to find the optimal distance for positioning the phenyl ring. researchgate.net Introducing rigidity, for example by incorporating double bonds or cyclic structures, could lock the side chain into a more favorable, lower-entropy conformation for binding.

Substituting the Phenyl Ring: Adding substituents to the terminal phenyl ring can modulate its electronic and steric properties to enhance binding affinity. nih.gov Electron-withdrawing or -donating groups can be used to fine-tune interactions, while larger hydrophobic or polar groups could be added to probe for additional binding pockets.

Bioisosteric Replacement: Key functional groups can be replaced with bioisosteres to improve properties. For example, the phenyl ring could be replaced with other aromatic heterocycles (like pyridine (B92270) or thiazole) to explore different hydrogen bonding or dipole interactions. nih.gov Similarly, the chlorine atom could be replaced with other halogens or reactive groups to modulate the electrophilicity of the warhead.

Prodrug Strategies: The acetamide linkage is amenable to prodrug design. Modifications can be made to improve pharmacokinetic properties, which are then cleaved in vivo by enzymes like amidases to release the active compound.

Computational Chemistry and Theoretical Modeling of 2 Chloro N 4 Phenylbutyl Acetamide

Molecular Docking and Molecular Dynamics Simulations to Predict Target Interactions

Molecular docking and molecular dynamics (MD) simulations are fundamental in silico techniques used to predict how a ligand, such as 2-chloro-N-(4-phenylbutyl)acetamide, might interact with a biological target, typically a protein.

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. The process involves placing the ligand into the binding site of the protein and scoring the different poses based on their binding energy. For instance, studies on various 2-chloro-N,N-diphenylacetamide and 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have successfully used molecular docking to explore their binding modes with enzymes like cyclooxygenase (COX) and α-glucosidase. orientjchem.orgnih.gov In these studies, researchers identified key interactions such as hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. nih.govnih.gov For this compound, a similar approach would involve docking it into a hypothesized target's active site to predict binding affinity and crucial amino acid interactions.

Below is an example of a data table illustrating typical results from a molecular docking study on analogous compounds.

Compound AnalogueTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Compound 5o (a nitrobenzamide derivative) nih.govα-glucosidase-9.7 to -8.0Glu:276, Phe:157Pi-anion, Pi-pi
Phenyl Acetamide (B32628) Derivative nih.govSirtuin 2Not specifiedNot specifiedHydrogen bonds, Hydrophobic
AKM-2 (a diphenylacetamide derivative) orientjchem.orgCOX-1 / COX-2Not specifiedNot specifiedNot specified

This table is illustrative and based on data for analogous compounds. A similar table could be generated for this compound through dedicated computational studies.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to determine the electronic properties of a molecule. These properties, in turn, help in understanding its stability, reactivity, and spectroscopic characteristics.

For derivatives of 2-chloro-acetamide, spectral data from IR and NMR are used to confirm their structure. nih.govijpsr.info For example, the stretching frequency of the amide carbonyl (C=O) group is typically observed in the range of 1614–1692 cm⁻¹, and the N-H stretch appears around 3271-3524 cm⁻¹. nih.govijpsr.info Quantum chemical calculations can compute these vibrational frequencies and predict the NMR chemical shifts, which can then be compared with experimental data for structural validation.

Calculations can also determine key electronic properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and stability. A smaller gap suggests the molecule is more reactive. These calculations provide a quantitative basis for understanding the molecule's behavior in chemical reactions.

In Silico Prediction of Conformational Preferences and Molecular Flexibility

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. In silico methods can predict the most stable conformations of this compound and assess its molecular flexibility.

The structure of N-(substituted phenyl)-2-chloroacetamides often features intramolecular hydrogen bonds that influence their conformation. researchgate.netresearchgate.net For example, in 2-chloro-N-(4-fluorophenyl)acetamide, an intramolecular C-H···O hydrogen bond contributes to a six-membered ring formation, stabilizing the molecular structure. researchgate.net The phenylbutyl group in this compound introduces additional conformational flexibility due to the rotatable bonds in the butyl chain. Computational methods like potential energy surface scans can be used to explore these rotational barriers and identify low-energy, stable conformers. This information is vital for understanding how the molecule might adapt its shape to fit into a protein's binding site.

Conceptual Density Functional Theory (CDFT) Applications for Reactivity Analysis

Conceptual Density Functional Theory (CDFT) provides a framework for quantifying chemical reactivity using descriptors derived from the electron density. mdpi.comnih.gov These descriptors help in predicting how and where a molecule will react.

Key global reactivity indices include:

Electronegativity (μ): Measures the tendency of a molecule to attract electrons. researchgate.net

Chemical Hardness (η): Measures the resistance to a change in electron distribution. mdpi.com

Electrophilicity (ω): A global index that quantifies the electrophilic nature of a molecule. researchgate.net

Nucleophilicity (N): An index that describes the nucleophilic character of a species. mdpi.com

Furthermore, CDFT provides local reactivity descriptors, such as the Fukui function and Parr functions, which identify the specific atoms within a molecule that are most susceptible to electrophilic or nucleophilic attack. mdpi.comresearchgate.net For this compound, these local descriptors could pinpoint whether the carbonyl carbon, the α-carbon bearing the chlorine, or specific positions on the phenyl ring are the most reactive sites.

CDFT Global DescriptorDefinitionImplication for Reactivity
Electronegativity (μ) μ ≈ -(I + A)/2Tendency to accept electrons. researchgate.net
Chemical Hardness (η) η ≈ (I - A)Resistance to charge transfer. mdpi.com
Electrophilicity (ω) ω = μ²/2ηPropensity to act as an electrophile. researchgate.net
Nucleophilicity (N) N = E_HOMO(Nu) - E_HOMO(TCE)Propensity to act as a nucleophile.

I = Ionization Potential, A = Electron Affinity, E_HOMO(Nu) = HOMO energy of the nucleophile, E_HOMO(TCE) = HOMO energy of tetracyanoethylene (B109619) (a reference). This table outlines key CDFT descriptors and their significance.

De Novo Design Approaches for Novel this compound Analogs

De novo design is a computational strategy for designing novel molecules with desired properties from scratch. This approach can be used to generate analogs of this compound with potentially improved activity or other characteristics.

Starting with the core scaffold of this compound, de novo design algorithms can systematically add, remove, or substitute functional groups to create a virtual library of new compounds. These algorithms often use the structure of a target protein's active site to build molecules that are complementary in shape and chemical properties. For example, fragment-based approaches could be used, where small molecular fragments are placed in favorable positions within the binding site and then linked together to form a coherent molecule. researchgate.net

The newly designed analogs can then be computationally screened using the methods described above (docking, MD simulations, QSAR) to prioritize the most promising candidates for synthesis and experimental testing. nih.gov This iterative cycle of design, evaluation, and refinement accelerates the discovery of new lead compounds.

Metabolism and Biotransformation Studies in Vitro and Animal Models

Identification of Major Metabolic Pathways in Cellular Systems

No data available.

Characterization of Metabolites and their Biological Activities

No data available.

Enzymatic Biotransformation Mechanisms

No data available.

Advanced Analytical Methodologies for Research of 2 Chloro N 4 Phenylbutyl Acetamide

Spectroscopic Characterization Techniques (e.g., NMR, MS, IR) for Structural Elucidation

Spectroscopic methods are indispensable for the definitive structural confirmation of newly synthesized molecules. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information to build a complete picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are used to confirm the connectivity and chemical environment of atoms. For N-substituted acetamides, characteristic signals are expected. For instance, in ¹H NMR, the protons of the chloromethyl group (Cl-CH₂), the methylene (B1212753) groups of the butyl chain, the methine proton adjacent to the nitrogen, the amide proton (N-H), and the aromatic protons of the phenyl ring would all appear at distinct chemical shifts. Similarly, ¹³C NMR provides information on each unique carbon atom in the molecule.

While specific data for 2-chloro-N-(4-phenylbutyl)acetamide is not available, the following table presents typical spectroscopic data for related N-substituted 2-chloroacetamides, illustrating the expected signal regions.

Table 1: Representative Spectroscopic Data for N-Substituted 2-Chloroacetamide (B119443) Analogues

CompoundTechniqueKey Signals / Wavenumbers (cm⁻¹)Reference
2-Chloro-N-(4-hydroxyphenyl)acetamide¹H NMR (DMSO-d₆)δ 10.23 (s, 1H, NH), 9.20 (s, 1H, OH), 7.34-6.76 (m, 4H, Ar-H), 4.21 (s, 2H, CH₂) youtube.com
¹³C NMR (DMSO-d₆)δ 164.76 (C=O), 153.68, 132.63, 131.50, 122.20, 117.68 (Ar-C), 43.42 (CH₂)
2-Chloro-N-(4-methoxyphenyl)acetamide¹H NMR (DMSO-d₆)δ 10.23 (s, 1H, NH), 7.5-6.93 (m, 4H, Ar-H), 4.24 (s, 2H, CH₂), 3.74 (s, 3H, CH₃) tecan.com
¹³C NMR (DMSO-d₆)δ 164.13 (C=O), 155.51, 131.53, 120.92-113.92 (Ar-C), 55.23 (CH₃), 43.48 (CH₂)
FT-IR (ATR, cm⁻¹)3292 (N-H stretch), 3073 (C-H arom), 2959 (C-H aliph), 1660 (C=O stretch), 827 (C-Cl)

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. For this compound, the molecular ion peak [M]+ would be expected, along with a characteristic [M+2]+ peak at approximately one-third the intensity, which is indicative of the presence of a single chlorine atom. For example, the high-resolution mass spectrum for 2-chloro-N-(4-methoxyphenyl)acetamide showed a calculated m/z of 199.04 for C₉H₁₀ClNO₂, with an experimental value found at 199.0105 tecan.com.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. Key vibrational bands for N-substituted chloroacetamides include a strong absorption for the amide C=O stretch (typically ~1660 cm⁻¹), an N-H stretching band (~3300 cm⁻¹), and a C-Cl stretching band (~830-540 cm⁻¹) tecan.combioanalysis-zone.com. For 2-chloro-N-(4-hydroxyphenyl)acetamide, characteristic IR peaks were observed at 3385 cm⁻¹ (OH), 3200 cm⁻¹ (NH), and 1640 cm⁻¹ (C=O) youtube.com.

Chromatographic Methods for Purity Assessment and Isolation of Derivatives

Chromatographic techniques are fundamental for assessing the purity of synthesized compounds and for isolating derivatives.

Thin Layer Chromatography (TLC) TLC is a rapid and effective method used to monitor the progress of a chemical reaction and to get a preliminary indication of product purity bioanalysis-zone.com. By comparing the retention factor (Rf) of the product to that of the starting materials, the completion of the reaction can be determined.

High-Performance Liquid Chromatography (HPLC) HPLC is a powerful technique for the quantitative assessment of purity and for the preparative separation of compounds. A reverse-phase (RP) HPLC method is typically employed for compounds like this compound. While a specific method for the title compound is not published, a method for the related compound 2-chloro-N-(2,4-dimethylphenyl)-acetamide demonstrates a typical setup. This liquid chromatography method is scalable and can be used for the isolation of impurities in preparative separations nih.gov.

Table 2: Example HPLC Method for an N-Substituted 2-Chloroacetamide Analogue

ParameterCondition
Compound2-Chloro-N-(2,4-dimethylphenyl)-acetamide
ColumnNewcrom R1
Mobile PhaseAcetonitrile (MeCN) and water with a phosphoric acid modifier
NotesFor Mass-Spec (MS) compatible applications, the phosphoric acid can be replaced with formic acid. The method is suitable for UPLC applications using smaller 3 µm particle columns.
nih.gov

Quantitative Analytical Techniques in Biological Matrices for Research Purposes (e.g., cell lysates, animal tissues)

For research involving the study of a compound's behavior in biological systems, robust quantitative methods are required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity, selectivity, and reproducibility rsc.org.

The general workflow for the quantitative analysis of a compound like this compound in cell lysates or animal tissues involves several key steps:

Sample Preparation : This is a critical step to remove interfering substances like proteins and lipids chromatographyonline.com. Tissues are first homogenized chromatographyonline.com. Common extraction techniques include:

Protein Precipitation (PPT) : A simple method where a cold organic solvent (e.g., acetonitrile or methanol) is added to the sample to precipitate proteins.

Liquid-Liquid Extraction (LLE) : The analyte is partitioned from the aqueous biological matrix into an immiscible organic solvent based on its physicochemical properties chromatographyonline.com.

Solid-Phase Extraction (SPE) : Provides a more thorough cleanup by retaining the analyte on a solid sorbent while interferences are washed away, followed by elution of the purified analyte.

Chromatographic Separation : An HPLC or UPLC system is used to separate the analyte from any remaining matrix components before it enters the mass spectrometer. This minimizes ion suppression or enhancement, which can affect quantification nih.gov.

Mass Spectrometric Detection : A triple quadrupole mass spectrometer is typically used in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole selects the precursor ion (the molecular ion of the analyte), which is then fragmented in the collision cell. The third quadrupole selects a specific, stable product ion to be monitored. This precursor-to-product ion transition is highly specific to the analyte, providing excellent selectivity drugtargetreview.com.

Quantification : To ensure accuracy, a stable isotope-labeled internal standard (e.g., containing deuterium or ¹³C) of the analyte is added to the samples at the beginning of the preparation process. This standard co-elutes with the analyte and experiences similar matrix effects and extraction recovery, allowing for reliable correction and accurate quantification nih.gov. The concentration of the analyte is determined by comparing the ratio of its peak area to that of the internal standard against a calibration curve prepared in the same biological matrix.

Crystallographic Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and torsion angles, confirming the molecular conformation. It also reveals details about the crystal packing and intermolecular interactions, such as hydrogen bonds, which govern the material's solid-state properties.

Numerous crystallographic studies have been performed on N-aryl-2-chloroacetamide derivatives. These studies reveal common structural motifs, such as the formation of infinite chains through intermolecular N-H···O hydrogen bonds between the amide groups of adjacent molecules nih.govdrugtargetreview.comdoaj.org. The analysis of the crystal structure of 2-chloro-N-(4-hydroxyphenyl)acetamide, for example, showed that N—H⋯O hydrogen-bonding contacts between acetamide (B32628) groups and O—H⋯O contacts between hydroxyl groups form tapes propagating through the crystal youtube.com. Such studies are crucial for understanding the supramolecular chemistry of this class of compounds.

Table 3: Representative Crystallographic Data for N-Aryl-2-chloroacetamide Analogues

CompoundFormulaCrystal SystemSpace GroupUnit Cell ParametersReference
2-Chloro-N-phenylacetamideC₈H₈ClNOMonoclinicCca = 5.0623 Å, b = 18.361 Å, c = 9.115 Å, β = 102.13° doaj.org
2-Chloro-N-(4-nitrophenyl)acetamideC₈H₇ClN₂O₃OrthorhombicPbcaa = 9.498 Å, b = 9.457 Å, c = 20.205 Å drugtargetreview.com
2-Chloro-N-(4-hydroxyphenyl)acetamideC₈H₈ClNO₂MonoclinicP2₁a = 6.5088 Å, b = 5.1758 Å, c = 12.2175 Å, β = 101.649° researchgate.net
2-Chloro-N-(4-methoxyphenyl)acetamideC₉H₁₀ClNO₂MonoclinicP2₁/na = 5.1075 Å, b = 12.2592 Å, c = 15.0135 Å, β = 94.755° tecan.com

Future Research Directions and Translational Perspectives Pre Clinical Focus

Exploration of Novel Biological Activities and Targets

The chloroacetamide moiety is a versatile electrophile that can be incorporated into various molecular scaffolds to target a wide range of biological molecules. While research on 2-chloro-N-(4-phenylbutyl)acetamide itself is not extensively documented, the broader class of chloroacetamide-containing compounds has shown significant promise against several targets. Future investigations into this compound could explore its potential activity against targets where other chloroacetamides have been successful.

One such target is the Transcriptional Enhanced Associate Domain (TEAD) protein family. The interaction between TEAD and its co-activator, Yes-associated protein (YAP1), is a critical component of the Hippo signaling pathway, which is often dysregulated in cancer. illinois.edursc.org Researchers have successfully used chloroacetamide fragment libraries to identify new scaffolds that can covalently bind to a conserved cysteine in the palmitate-binding pocket of TEAD, thereby disrupting the TEAD-YAP1 interaction. illinois.edursc.orgnih.govnih.gov The 4-phenylbutyl group of this compound could potentially confer specificity and favorable binding interactions within this pocket.

Another promising area of investigation is in the realm of kinase inhibition. A novel chloroacetamide derivative, UPR1376, has been identified as an irreversible inhibitor of Fibroblast Growth Factor Receptor (FGFR), showing anti-proliferative activity in lung cancer cell lines. frontiersin.org The chloroacetamide "warhead" in UPR1376 allows it to form a covalent bond with the target kinase. Given this precedent, screening this compound against a panel of kinases, particularly those implicated in cancer and other diseases, could uncover novel inhibitory activities.

Furthermore, chloroacetamides have demonstrated broad antimicrobial potential. They are known to inhibit very-long-chain fatty acid elongases in fungi and plants, a mechanism that has been exploited in the development of herbicides. medchemexpress.comnih.govmedchemexpress.com Studies have also shown the effectiveness of chloroacetamide derivatives against various bacteria and fungi, including Klebsiella pneumoniae, Aspergillus flavus, and Candida species. nih.govresearchgate.netnih.gov The lipophilicity of the phenylbutyl side chain in this compound might enhance its ability to penetrate microbial cell membranes, suggesting its potential as a lead compound for new antifungal or antibacterial agents. nih.gov A study on a similar compound, 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamide, showed it to be an inducer of apoptosis in Leishmania mexicana promastigotes, further broadening the potential anti-infective applications. nih.gov

Table 1: Selected Biological Targets of Chloroacetamide Derivatives

Compound Class Target Biological Effect Reference
Chloroacetamide Fragments TEAD·YAP1 Protein-Protein Interaction Inhibition of Hippo Pathway Transcription illinois.edu, nih.gov, rsc.org
Chloroacetamide Derivative (UPR1376) Fibroblast Growth Factor Receptor (FGFR) Anti-proliferative in Lung Cancer Cells frontiersin.org
Chloroacetamide Herbicides Very-Long-Chain Fatty Acid Elongase Inhibition of Plant and Fungal Growth medchemexpress.com, nih.gov
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide Penicillin-Binding Protein (putative) Antibacterial against K. pneumoniae nih.gov
2-chloro-N-phenylacetamide Ergosterol (B1671047) and Thymidylate Synthase (putative) Antifungal against Aspergillus flavus researchgate.net
2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamide Not specified Apoptosis induction in Leishmania mexicana nih.gov

Strategies for Lead Optimization and Pre-clinical Candidate Development

For a compound like this compound to advance from a hit to a preclinical candidate, a systematic lead optimization process is essential. nih.govopenreview.net This process aims to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects.

A primary strategy involves structural simplification or elaboration of the lead compound. nih.gov For this compound, this could involve modifying the phenylbutyl side chain. For instance, the introduction of various substituents on the phenyl ring could modulate the compound's lipophilicity, electronic properties, and steric interactions with the target, potentially improving binding affinity and selectivity. nih.gov The length of the alkyl chain connecting the phenyl ring to the amide nitrogen could also be varied to optimize positioning within a target's binding site.

Another key aspect of lead optimization for covalent inhibitors is modulating the reactivity of the chloroacetamide warhead. While a certain level of reactivity is necessary for covalent bond formation, excessive reactivity can lead to non-specific binding and toxicity. Fine-tuning the electronic environment around the chloroacetamide group can help achieve an optimal balance.

Furthermore, if a specific target is identified, structure-based drug design can be a powerful tool. By obtaining the crystal structure of the target protein in complex with the lead compound, medicinal chemists can visualize the binding mode and make rational modifications to improve interactions and affinity. researchgate.net Computational methods, such as molecular docking and molecular dynamics simulations, can also guide the design of new derivatives with enhanced properties. researchgate.netresearchgate.net

Integration with High-Throughput Screening and Chemical Biology Tools

High-throughput screening (HTS) and advanced chemical biology tools are integral to modern drug discovery and can be leveraged to explore the full potential of the chloroacetamide scaffold.

Fragment-based drug discovery (FBDD) is a powerful HTS approach where small, low-complexity molecules (fragments) are screened for weak binding to a target. illinois.edunih.gov A library of chloroacetamide-containing fragments could be screened against a wide array of disease-relevant proteins to identify initial hits. illinois.edursc.org These hits can then be elaborated into more potent leads, a strategy that has been successfully employed to find inhibitors of the TEAD-YAP1 interaction. illinois.edunih.govnih.gov

Chemical biology probes are another valuable application. The chloroacetamide group's ability to form stable covalent bonds makes it an excellent component for activity-based probes (ABPs). These probes can be used to identify the cellular targets of a bioactive compound, a process known as activity-based protein profiling (ABPP). biorxiv.org For example, if this compound demonstrates a particular phenotypic effect, an ABP version could be synthesized to pull down its protein targets from cell lysates, thus elucidating its mechanism of action. biorxiv.org Moreover, the chloroacetamide moiety has been successfully used in the development of covalent probes for long-term super-resolution imaging of cellular organelles like mitochondria, showcasing its utility in creating advanced research tools. acs.org

Emerging Applications of the Chloroacetamide Scaffold in Drug Discovery Research

The chloroacetamide scaffold is increasingly recognized for its utility in tackling challenging drug targets, particularly through covalent inhibition. This approach is especially valuable for targets that have shallow binding pockets or where high affinity and prolonged duration of action are required.

An important emerging application is the development of inhibitors for protein-protein interactions (PPIs). illinois.edunih.gov PPIs often lack deep, well-defined binding pockets, making them difficult to target with traditional small molecules. The ability of chloroacetamides to form covalent bonds can overcome the need for high-affinity reversible interactions, as demonstrated by the development of TEAD-YAP1 inhibitors. illinois.edursc.orgnih.gov

The development of novel antibiotics is another critical area where chloroacetamides show promise. With the rise of antibiotic resistance, new mechanisms of action are urgently needed. Phenotypic screening of covalent compound libraries has identified chloroacetamide scaffolds with antibacterial activity. biorxiv.org Further exploration of derivatives, such as this compound, could lead to new classes of antibiotics that target novel bacterial proteins. nih.gov

In oncology, beyond the established use in kinase inhibitors, chloroacetamides are being explored for their potential to target other cancer-related proteins. For example, the RPN13 subunit of the proteasome has been targeted by a chloroacetamide-containing compound, leading to the induction of apoptosis in cancer cells. medchemexpress.com This highlights the potential to apply this versatile scaffold to a broader range of cancer targets.

The inherent reactivity and tunability of the chloroacetamide group, combined with modern drug discovery platforms, position it as a powerful scaffold for the development of the next generation of covalent therapeutics. nbinno.com Future research focused on derivatives like this compound is well-justified and holds the potential to deliver novel drug candidates for a variety of diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-chloro-N-(4-phenylbutyl)acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between 4-phenylbutylamine and chloroacetyl chloride under basic conditions (e.g., using pyridine or triethylamine as a catalyst). Optimization includes:

  • Temperature control : Reactions at 0–5°C minimize side reactions like hydrolysis of the chloroacetyl group .
  • Solvent selection : Dichloromethane or THF is preferred for solubility and inertness .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity .
    • Key Data :
ParameterOptimal RangeImpact on Yield
Reaction Temp0–5°C>80% yield
Molar Ratio1:1.2 (amine:chloroacetyl chloride)Minimizes excess reagent

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the acetamide structure (e.g., carbonyl resonance at ~170 ppm, NH proton at ~8 ppm) and substituent positions .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 254.1) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodological Answer :

  • Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-negative/-positive bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans). Include ciprofloxacin as a positive control .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to establish IC50 values .
    • Data Interpretation :
  • MIC values <50 µg/mL suggest therapeutic potential; IC50 >100 µg/mL indicates low cytotoxicity .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives of this compound for enhanced bioactivity?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., bacterial enoyl-ACP reductase or human kinases) .
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity to prioritize synthetic targets .
    • Case Study : Fluorine substitution at the phenyl ring increased hydrophobicity, improving membrane penetration in K. pneumoniae studies .

Q. What strategies resolve contradictions in crystallographic data for chloroacetamide derivatives?

  • Methodological Answer :

  • X-ray refinement : Use SHELXL for high-resolution data (R-factor <0.05) and resolve disorder via PART commands .
  • Hydrogen bonding analysis : Identify intramolecular interactions (e.g., C–H···O) that stabilize conformation, validated via Hirshfeld surface analysis .
    • Example : In N-(4-fluorophenyl) analogs, intermolecular N–H···O bonds form infinite chains along the c-axis, explaining packing discrepancies .

Q. How can reaction kinetics elucidate mechanistic pathways in the synthesis of this compound?

  • Methodological Answer :

  • Pseudo-first-order kinetics : Monitor chloroacetyl chloride consumption via UV-Vis (λ=230 nm) under excess amine .
  • Activation energy : Use Arrhenius plots (ln k vs. 1/T) to determine Ea; values ~40–60 kJ/mol suggest nucleophilic acyl substitution .
    • Data Table :
Temp (°C)Rate Constant (k, s⁻¹)Ea (kJ/mol)
00.002145.3
250.0056-

Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Enzyme kinetics : Measure Michaelis-Menten parameters (Km, Vmax) with/without inhibitor. A competitive inhibition pattern (unchanged Vmax, increased Km) suggests active-site binding .
  • ITC (Isothermal Titration Calorimetry) : Quantify binding affinity (Kd) and stoichiometry .
    • Case Study : For similar acetamides, ITC revealed Kd ~10 µM for bacterial FabI, aligning with MIC data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.